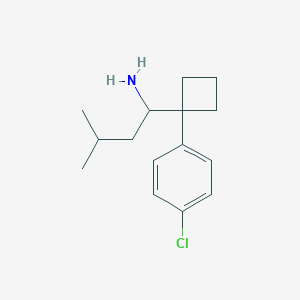![molecular formula C9H10O4 B018406 3,4-Dimethoxy[7-13C]-benzoic Acid CAS No. 90140-57-1](/img/structure/B18406.png)
3,4-Dimethoxy[7-13C]-benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy[7-13C]-benzoic Acid is a labeled compound used in various scientific research applications. The compound is a derivative of benzoic acid, where the carbon-13 isotope is incorporated at the 7th position. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study the compound’s behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
One common method starts with 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including oxidation and esterification to introduce the carbon-13 labeled carbon atom . The reaction conditions often involve the use of reagents like sodium ethoxide and ethyl acetate .
Industrial Production Methods
Industrial production of isotopically labeled compounds like 3,4-Dimethoxy[7-13C]-benzoic Acid requires specialized facilities that can handle isotopic materials. The process involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
3,4-Dimethoxy[7-13C]-benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups like halides, nitro groups, or alkyl groups onto the aromatic ring.
科学研究应用
3,4-Dimethoxy[7-13C]-benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
作用机制
The mechanism of action of 3,4-Dimethoxy[7-13C]-benzoic Acid depends on its specific application. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that helps in elucidating the structure and interactions of the compound. In biological systems, the compound can be metabolized, and its labeled carbon atom allows researchers to track its biochemical pathways and interactions with enzymes and other molecules.
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzoic Acid: The non-labeled version of the compound.
3,4-Dimethoxycinnamic Acid: A related compound with a similar structure but different functional groups.
3,4-Dimethoxyphenylacetic Acid: Another structurally similar compound with different applications.
Uniqueness
The primary uniqueness of 3,4-Dimethoxy[7-13C]-benzoic Acid lies in its isotopic labeling, which makes it particularly valuable for analytical and research purposes. The carbon-13 isotope provides a distinct advantage in NMR spectroscopy and other techniques, allowing for more precise and detailed studies of molecular structures and interactions.
属性
IUPAC Name |
3,4-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAQNGYDSHRET-QBZHADDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13C](=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
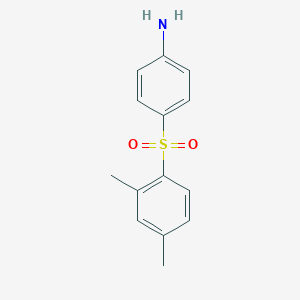
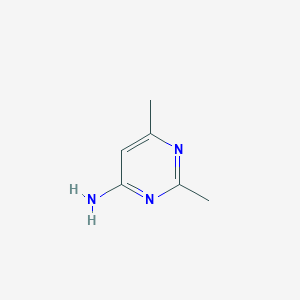
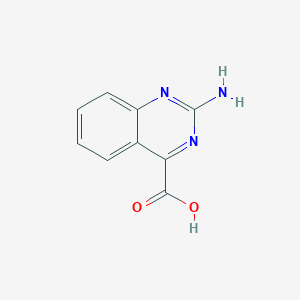
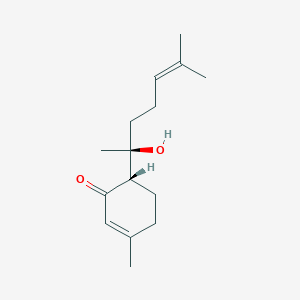
![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B18342.png)
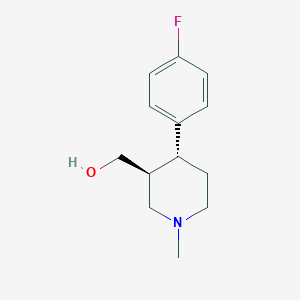
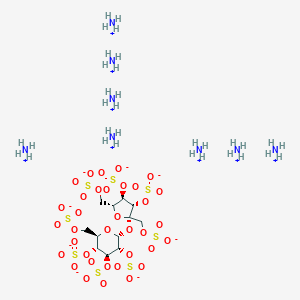
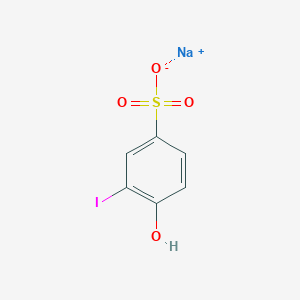

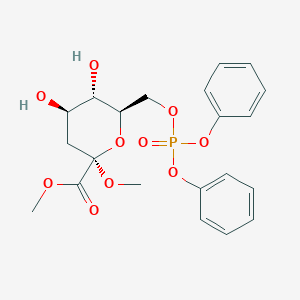
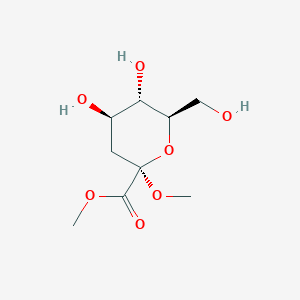

![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
